molecular formula C19H17N3O3 B2571527 methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate CAS No. 1172876-74-2

methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate

Cat. No.: B2571527
CAS No.: 1172876-74-2
M. Wt: 335.363
InChI Key: YIOHWRHKPLVEMC-UHFFFAOYSA-N
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Description

Methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a carbamoyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it into an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

Methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Molecular Targets: Common targets include enzymes like cyclooxygenase (involved in inflammation) and receptors like G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-1H-pyrazole: A simpler pyrazole derivative without the carbamoyl and benzoate groups.

    Methyl 4-aminobenzoate: Lacks the pyrazole ring but contains the benzoate ester and an amino group.

    4-((3-Methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoic acid: Similar structure but with a carboxylic acid group instead of the ester.

Uniqueness

Methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate is unique due to its combination of a pyrazole ring, a carbamoyl group, and a benzoate ester. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 4-[(5-methyl-2-phenylpyrazol-3-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-12-17(22(21-13)16-6-4-3-5-7-16)20-18(23)14-8-10-15(11-9-14)19(24)25-2/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOHWRHKPLVEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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